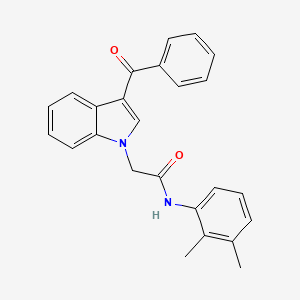
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
説明
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BIA, is a novel compound that has attracted significant attention from the scientific community due to its potential pharmacological properties. BIA is a synthetic compound that belongs to the class of indole-based compounds, which have been widely studied for their various biological activities. In
作用機序
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs by this compound leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been reported to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and potency. This compound can be easily synthesized in the laboratory using standard organic synthesis techniques, and its stability allows for long-term storage. Furthermore, this compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive compound for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. First, further studies are needed to elucidate the mechanism of action of this compound, particularly its effects on various signaling pathways. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its bioavailability and toxicity. Third, studies are needed to evaluate the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative diseases. Fourth, studies are needed to investigate the potential of this compound as a lead compound for the development of novel drugs for the treatment of various diseases. Finally, studies are needed to optimize the synthesis of this compound to improve its yield and purity.
科学的研究の応用
2-(3-benzoyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-8-13-22(18(17)2)26-24(28)16-27-15-21(20-12-6-7-14-23(20)27)25(29)19-10-4-3-5-11-19/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKUJOOPNKEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-anilino-3-(4-bromophenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4110493.png)
![methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4110496.png)
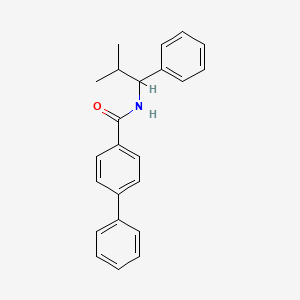

![N-(4-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4110522.png)
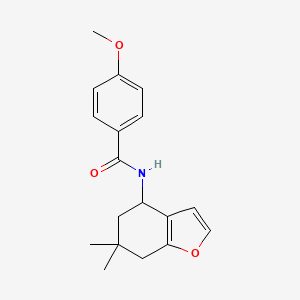
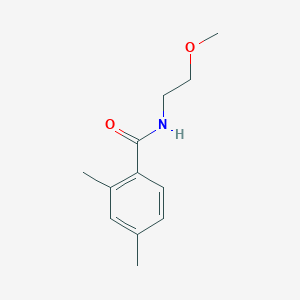
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110549.png)
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)
![2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4110561.png)

![2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4110572.png)
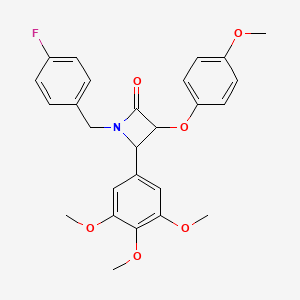
![1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4110578.png)
